molecular formula C22H19NO5 B7499835 2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE

2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE

Cat. No.: B7499835
M. Wt: 377.4 g/mol
InChI Key: ITMFEHVBRXDNEN-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE is a complex organic compound that features a combination of phenyl, furan, and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2-phenylethyl formate with furan-2-carboxylic acid and phenylalanine derivatives under controlled conditions. The reaction is often catalyzed by specific reagents and requires precise temperature and pH control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the phenyl or furan rings, leading to a variety of derivative compounds.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Furanylfentanyl: A synthetic opioid with a furan ring structure.

    Phenylalanine Derivatives: Compounds with similar amino acid backbones.

    Furan-2-carboxylic Acid Derivatives: Compounds with furan and carboxylic acid groups.

Uniqueness

2-OXO-2-PHENYLETHYL 2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE is unique due to its combination of phenyl, furan, and formamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

phenacyl 2-(furan-2-carbonylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c24-19(17-10-5-2-6-11-17)15-28-22(26)18(14-16-8-3-1-4-9-16)23-21(25)20-12-7-13-27-20/h1-13,18H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMFEHVBRXDNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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